molecular formula C6H15NO2 B13202389 4-Amino-1-methoxy-3-methylbutan-2-ol

4-Amino-1-methoxy-3-methylbutan-2-ol

Cat. No.: B13202389
M. Wt: 133.19 g/mol
InChI Key: JTYLHTKPAVCALY-UHFFFAOYSA-N
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Description

4-Amino-1-methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a derivative of butanol, featuring an amino group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methoxy-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methyl-2-butanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy group being introduced via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-1-methoxy-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-Amino-1-methoxy-3-methylbutan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and methoxy groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-2-butanol: This compound is structurally similar but lacks the methoxy group.

    2-Amino-3-methyl-1-butanol: Another similar compound with a different arrangement of functional groups.

Uniqueness

4-Amino-1-methoxy-3-methylbutan-2-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

4-amino-1-methoxy-3-methylbutan-2-ol

InChI

InChI=1S/C6H15NO2/c1-5(3-7)6(8)4-9-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

JTYLHTKPAVCALY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(COC)O

Origin of Product

United States

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